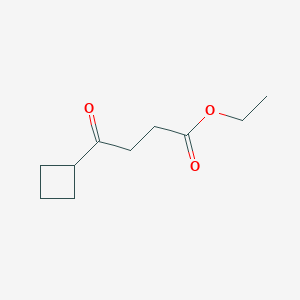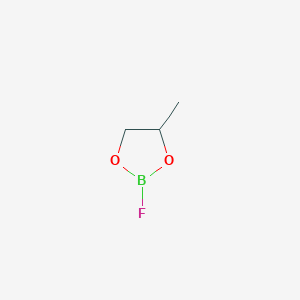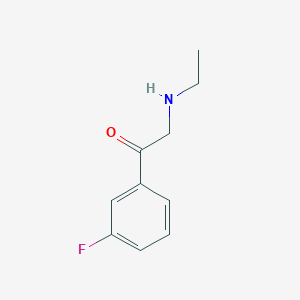![molecular formula C17H21NO3 B12615981 2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol CAS No. 919797-24-3](/img/structure/B12615981.png)
2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenol group and a dimethoxyphenyl group, which are connected through an ethylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol typically involves the reaction of 2,4-dimethoxyphenethylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine, formaldehyde, and phenol react to form the desired product. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25I-NBOH): A similar compound with an iodine substituent, known for its hallucinogenic effects.
2-({[2-(4-Chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25C-NBOH): A chlorinated analog with similar pharmacological properties.
Uniqueness
2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dimethoxy groups and phenol moiety contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
919797-24-3 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-[[2-(2,4-dimethoxyphenyl)ethylamino]methyl]phenol |
InChI |
InChI=1S/C17H21NO3/c1-20-15-8-7-13(17(11-15)21-2)9-10-18-12-14-5-3-4-6-16(14)19/h3-8,11,18-19H,9-10,12H2,1-2H3 |
Clave InChI |
ZZAKSQCBDPNLNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)


![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)

![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
